3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound featuring a pyrazolo-thiazepine core with a trimethoxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Thiazepine Ring Formation: This involves the reaction of the pyrazole intermediate with sulfur-containing reagents under controlled conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl moiety to the pyrazolo-thiazepine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the sulfur atom in the thiazepine ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other critical cellular processes.
Biological Studies: The compound’s interactions with various enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Pharmaceutical Development: Its unique structure and biological activity profile make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves:
Inhibition of Tubulin Polymerization: This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: The compound can inhibit enzymes such as thioredoxin reductase and histone demethylases, affecting cellular redox balance and gene expression.
Receptor Binding: It may interact with specific receptors, modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: A compound with a similar trimethoxyphenyl group, used in cancer treatment.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
3-METHYL-4-(2,4,5-TRIMETHOXYPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combined pyrazolo-thiazepine core and trimethoxyphenyl group, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-methyl-4-(2,4,5-trimethoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C16H19N3O4S/c1-8-14-15(24-7-13(20)17-16(14)19-18-8)9-5-11(22-3)12(23-4)6-10(9)21-2/h5-6,15H,7H2,1-4H3,(H2,17,18,19,20) |
InChI Key |
FDRYZJRQZSGKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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